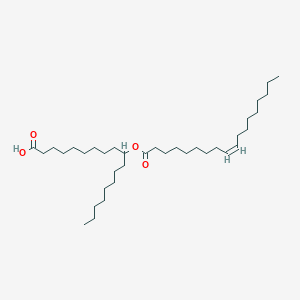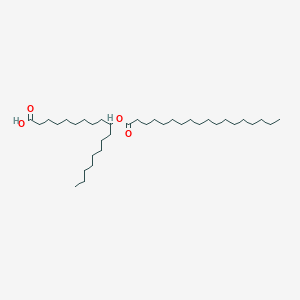
N-methoxy Mephedrone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy Mephedrone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. It inhibits transporters for dopamine, norepinephrine, and serotonin (IC50s = 6.1, 3.5, and 3.3 µM, respectively). This product is intended for research and forensic applications.
Scientific Research Applications
Analytical Characterization and Monoamine Transporter Activity
- Study Focus : The study by McLaughlin et al. (2017) focused on the synthesis, characterization, and differentiation of mexedrone and its isomer N-methoxymephedrone. It provided a comprehensive analytical characterization using chromatographic, spectroscopic, mass spectrometric platforms, and X-ray crystal structure analysis. The research also explored their uptake and releasing properties at dopamine, norepinephrine, and serotonin transporters.
- Key Findings : N-methoxymephedrone was identified as a weak uptake blocker at various transporters and as a fully efficacious substrate-type releasing agent.
Pharmacological Profile of Mephedrone Analogs
- Study Focus : Luethi et al. (2017) in their research investigated the in vitro pharmacology of mephedrone analogs. This included their norepinephrine, dopamine, and serotonin transporter inhibition potencies and monoamine release.
- Key Findings : The study revealed significant insights into the pharmacological actions of various mephedrone analogs, including N-methoxymephedrone, on serotonin vs. dopamine transporters.
Neuropharmacological Effects
- Study Focus : The study by Hadlock et al. (2011) focused on the neuropharmacological effects of mephedrone in a rat model, including its impact on striatal dopamine and hippocampal serotonin transporter function.
- Key Findings : Mephedrone showed similarities to methylenedioxymethamphetamine and methamphetamine in its effects, with a unique pharmacological profile suggesting both abuse liability and neurotoxic potential.
Pyrolysis Products Identification
- Study Focus : Kavanagh et al. (2013) in their study examined the pyrolysis products of mephedrone under simulated conditions.
- Key Findings : They identified several pyrolysis products, including iso-mephedrone and N-methylated mephedrone, providing insight into the chemical reactions and potential risks associated with mephedrone use.
Intravenous Self-Administration in Rats
- Study Focus : The research by Motbey et al. (2013) explored intravenous self-administration of mephedrone in rats and compared it with methamphetamine.
- Key Findings : The study demonstrated that mephedrone supported high levels of self-administration, providing insights into its potential for abuse and addiction.
Phase I Metabolites Biological Activity
- Study Focus : Mayer et al. (2016) in their publication investigated the biological activity of phase I metabolites of mephedrone, including their interaction with monoamine transporters.
- Key Findings : The study provided valuable information on the metabolic processing of mephedrone and its effects on various neurotransmitter systems.
Synthesis and Chemical Characterisation
- Study Focus : Santali et al. (2011) in their study presented full synthetic and chemical characterisation of mephedrone, developing validated methods for its detection and analysis.
- Key Findings : This research is critical for forensic and clinical toxicology, aiding in the detection and identification of mephedrone use.
properties
Product Name |
N-methoxy Mephedrone (hydrochloride) |
|---|---|
Molecular Formula |
C12H17NO2 · HCl |
Molecular Weight |
243.7 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4;/h5-8,10H,1-4H3;1H |
InChI Key |
MLSCTVYJXHNWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C(C)N(C)OC)=O)C=C1.Cl |
synonyms |
N-methoxy-4-MeMC; N-methoxy-4-Methylephedrone; N-methoxy-4-Methylmethcathinone; N-methoxy-4-MMC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






